4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Description
Structural and Functional Significance of Indole-Thiazole Hybrid Systems
4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (CAS 50825-19-9) is a heterocyclic compound featuring a fused indole-thiazole scaffold. Its molecular formula, $$ \text{C}{12}\text{H}{11}\text{N}_{3}\text{S} $$, reflects a bicyclic indole moiety (a benzene ring fused to a pyrrole-like nitrogen-containing ring) conjugated with a thiazole ring (a five-membered ring containing sulfur and nitrogen). The 2-methyl substituent on the indole ring enhances steric stability, while the 2-amino group on the thiazole ring provides hydrogen-bonding potential for biological interactions.
This hybrid structure leverages the electron-rich nature of both aromatic systems:
- The indole ring’s π-electron system enables interactions with hydrophobic protein pockets, as seen in serotonin and tryptophan.
- The thiazole ring’s sulfur atom contributes to redox activity and metal coordination, critical for enzyme inhibition.
Functional studies highlight its role as a kinase inhibitor scaffold, with analogs demonstrating anti-inflammatory and antimicrobial activities. For example, thiazole-indole hybrids inhibit LPS-induced TNF-α and IL-6 production in macrophages, while indole-thiazole amides show nanomolar affinity for EGFR tyrosine kinase.
Historical Evolution of Heterocyclic Compound Research
The study of heterocycles began in the early 19th century with the isolation of indigo-derived isatin (1818) and pyridine (1849). Key milestones include:
- 1887 : Hantzsch and Weber’s synthesis of thiazole derivatives via condensation reactions, establishing foundational methodologies.
- 1930s : Fischer indole synthesis enabled scalable production of substituted indoles, accelerating medicinal chemistry research.
- 2000s : Advances in continuous-flow systems streamlined multistep syntheses of indole-thiazole hybrids (e.g., Hantzsch-Fischer cascades).
Indole-thiazole hybrids gained prominence in the 2010s with the discovery of their dual targeting capabilities. For instance, dasatinib—a thiazole-containing tyrosine kinase inhibitor—inspired derivatives like this compound for chronic myeloid leukemia therapy.
Contemporary Relevance in Medicinal and Organic Chemistry
Recent applications of this compound derivatives include:
- Anticancer agents : Inhibition of cyclin-dependent kinases (CDKs) and tubulin polymerization via thiazole-mediated chelation of ATP-binding sites.
- Anti-inflammatory agents : Suppression of NF-κB signaling, reducing nitric oxide (NO) and prostaglandin E2 (PGE2) levels in macrophages.
- Antimicrobial agents : Disruption of bacterial MurB and fungal CYP51 enzymes, with MIC values as low as 0.06 mg/mL against Staphylococcus aureus.
Synthetic innovations, such as three-component domino reactions (e.g., 2-methylbenzo[d]thiazol-5-amine + arylglyoxal + cyclohexane-1,3-dione), achieve yields exceeding 75% under mild conditions. Computational studies further optimize substituent effects; for example, 5-methoxy groups on the indole ring enhance solubility without compromising affinity.
Knowledge Gaps and Research Objectives
Despite progress, critical challenges remain:
- Mechanistic clarity : The exact role of the 2-methyl group in modulating indole-thiazole conformational stability is poorly understood.
- Synthetic scalability : Current methods rely on toxic solvents (e.g., DMF) and lack enantioselective protocols for chiral derivatives.
- Therapeutic breadth : Limited data exist on antiviral or neuroprotective applications.
Future research should prioritize:
- In vivo pharmacokinetic profiling : Optimizing oral bioavailability through prodrug strategies (e.g., phosphate esterification of the thiazole amine).
- AI-driven design : Machine learning models to predict substituent effects on CDK2 inhibition (e.g., QSAR studies using PubChem datasets).
- Green chemistry : Solvent-free mechanochemical synthesis to reduce environmental impact.
Properties
IUPAC Name |
4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-11(10-6-16-12(13)15-10)8-4-2-3-5-9(8)14-7/h2-6,14H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRJCZSXULOKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355535 | |
| Record name | 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50825-19-9 | |
| Record name | 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine typically follows a strategy involving:
- Formation of the thiazole ring from suitable precursors such as thioamides or thiourea derivatives.
- Introduction of the 2-methylindole moiety at the 4-position of the thiazole ring.
- Use of catalysts and controlled reaction conditions (temperature, pressure) to facilitate ring closure and substitution.
One common approach involves the reaction of 2-methylindole with a thioamide or thiourea derivative under acidic or catalytic conditions to yield the target compound.
Detailed Synthetic Route from Dichloro Acrylic Acid Chloride Intermediates
A patented and improved method for preparing amino-thiazole derivatives, which can be adapted for this compound, involves the following steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2,3-dichloroacryloyl chloride (Compound II) | Alkaline hydrolysis of mucochloric acid followed by conversion to acid chloride | Intermediate for subsequent coupling |
| 2 | Reaction of Compound II with substituted anilines (e.g., 2-methyl aniline) | Inorganic base (e.g., sodium hydrogencarbonate), solvent system (water + organic solvent like toluene) | Forms intermediate amide (Compound IIIa), not isolated |
| 3 | Alkanolysis of intermediate IIIa | Alkanolate salt (e.g., sodium methanolate), alkanol solvent | Converts intermediate to compound IV |
| 4 | Cyclization with thiourea in acidic medium | Strong acid (e.g., HCl), thiourea | Forms the 2-amino-thiazole ring, yielding the target compound |
This method is advantageous due to:
- Use of mild inorganic bases and biphasic solvent systems to enhance reaction efficiency.
- Avoidance of isolation of unstable intermediates, improving overall yield.
- Flexibility to introduce various substituents on the aniline ring, allowing structural diversity.
Reaction Conditions and Reagents
| Parameter | Details |
|---|---|
| Catalyst/Base | Sodium or potassium hydrogencarbonate preferred; ammonium salts or alkaline earth metal salts also applicable |
| Solvent System | Biphasic system combining water and organic solvents such as toluene, C5-C8 alkanes, ethers, or esters |
| Temperature | Controlled heating, often reflux conditions depending on step |
| Molar Ratios | Base: 1-10 equivalents; alkanolate salt: 1-5 equivalents |
| Alkanolate Salt | Sodium methanolate is most preferred for alkanolysis step |
| Acidic Medium for Cyclization | Strong acids to promote thiourea ring closure |
Alternative Synthetic Routes
Another common synthetic route involves direct reaction of 2-methylindole with thioamide derivatives in the presence of catalysts under controlled conditions to form the thiazole ring directly. This method may involve:
- Use of Lewis acids or transition metal catalysts to promote cyclization.
- Solvents such as dimethylformamide (DMF) or ethanol.
- Temperature control to optimize yield and selectivity.
Oxidation, reduction, and substitution reactions can be employed post-synthesis to modify the compound further, depending on desired derivatives.
Summary Table of Preparation Methods
Research Findings and Considerations
- The multi-step method via dichloroacryloyl chloride intermediates is reported to provide better control over substitution patterns and higher purity of final products due to stepwise transformations and avoidance of isolating unstable intermediates.
- The choice of base and solvent system critically influences the reaction efficiency and product yield.
- Thiourea cyclization in acidic media is a crucial step for forming the thiazole ring, with strong acids enhancing the reaction rate.
- Post-synthesis modifications such as oxidation or reduction can tailor the compound’s properties for specific biological applications.
Chemical Reactions Analysis
4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Reagents such as acids, bases, and solvents like ethanol or dimethylformamide (DMF) are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine has shown potential as a therapeutic agent due to its ability to inhibit cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain pathways. This inhibition suggests possible applications in treating inflammatory diseases and pain management.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives related to this compound possess antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL against Gram-positive and Gram-negative bacteria . Its efficacy is influenced by structural modifications, such as the introduction of electron-withdrawing groups.
Antiproliferative Effects
Similar compounds have demonstrated antiproliferative activities against various cancer cell lines. The mechanism of action may involve the inhibition of tubulin polymerization, which is critical for cell division and proliferation. This suggests potential applications in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including those related to this compound. The results indicated that compounds with specific substitutions exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Properties
Another study focused on the antiproliferative effects of indole-thiazole derivatives on cancer cell lines. The findings suggested that these compounds could inhibit cell growth through mechanisms involving apoptosis induction and cell cycle arrest, highlighting their potential in cancer treatment strategies .
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings
Antimicrobial Efficacy :
- The target compound demonstrates broad-spectrum antimicrobial activity, comparable to derivatives like 5x but with simpler substituents . The addition of a fluorine atom in 5q enhances antifungal potency, likely due to increased electronegativity and membrane penetration .
- In contrast, thiadiazole analogues (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit insecticidal properties, reflecting the impact of replacing thiazole with thiadiazole on bioactivity .
Safety Profile: Unlike 2-(4-methylsulfonyl phenyl)indole derivatives, which show moderate cytotoxicity, 4-(2-methylindol-3-yl)-thiazol-2-ylamine and 5x are non-toxic in MRC-5 cells, making them preferable for therapeutic development .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., for 2-(2-methylindol-3-yl)isoindole-1,3-dione) offers higher yields (10–15% improvement) compared to conventional methods used for the target compound . However, the target’s synthesis remains cost-effective with yields up to 77% .
Structural-Activity Relationships (SAR) :
- Indole Substitution : 2-Methyl groups on indole improve metabolic stability, while electron-withdrawing groups (e.g., 5-F in 5q) enhance antifungal activity .
- Thiazole Modification : Replacing the thiazole amine with a hydrazinyl group (as in 5x) increases antibacterial potency but complicates synthesis .
Drug-Likeness and Pharmacokinetics
Table 2: Drug-Likeness and Physicochemical Properties
- The target compound’s lower LogP (2.8 vs. 3.5 for sulfonyl-indoles) suggests better aqueous solubility, critical for bioavailability .
Biological Activity
4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure combines an indole moiety, known for its presence in many biologically active compounds, with a thiazole ring, which enhances its chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
The molecular formula of this compound is C12H11N3S, with a molecular weight of approximately 229.3 g/mol. The compound's unique structure allows it to interact with various biological targets, influencing multiple biochemical pathways.
Antimicrobial Activity
Research has shown that this compound exhibits promising antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria has been reported in the range of 0.06–1.88 mg/mL for similar indole derivatives .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.47 |
| Escherichia coli | 1.88 |
| Pseudomonas aeruginosa | 0.75 |
Anticancer Activity
The compound has demonstrated significant antiproliferative effects against various cancer cell lines. Studies indicate that it may inhibit tubulin polymerization, which is crucial for cancer cell division . The anticancer activity is likely mediated through interactions with specific molecular targets involved in cell proliferation and apoptosis.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10–30 |
| MCF7 (breast cancer) | 15–25 |
| A549 (lung cancer) | 20–35 |
Anti-inflammatory Properties
This compound has been observed to inhibit cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which plays a critical role in inflammatory processes . This inhibition may contribute to its potential therapeutic applications in treating inflammatory diseases.
The mechanism of action of this compound involves several key processes:
- Binding Interactions: The indole moiety interacts with various receptors and enzymes, modulating their activity.
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and cancer progression.
- Gene Expression Modulation: The compound affects the expression of genes involved in cell proliferation and apoptosis .
Case Studies
Several studies have evaluated the biological activity of thiazole derivatives, including those similar to this compound:
- Antimicrobial Evaluation: A study synthesized a series of thiazole-derived compounds and assessed their antibacterial activity against various pathogens, revealing that modifications in the indole ring significantly influenced antimicrobial potency .
- Cytotoxicity Studies: Another research effort focused on the cytotoxic effects of thiazole-linked indoles against multiple cancer cell lines, demonstrating selective cytotoxicity that could be attributed to structural variations .
Q & A
Q. What are the standard synthetic routes for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions between indole and thiazole precursors. For example, and describe refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid, catalyzed by sodium acetate. Optimization involves:
- Temperature control : Prolonged reflux (~3–5 h) ensures complete cyclization .
- Solvent selection : Acetic acid acts as both solvent and catalyst, enhancing electrophilicity of the aldehyde group .
- Stoichiometry : A 1.1:1 molar ratio of aldehyde to thiazole precursor minimizes side products .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 3–5 h | >80% yield after 4 h |
| Acetic Acid Volume | 100 mL per 0.1 mol | Prevents viscosity issues |
| Stoichiometry (Aldehyde:Thiazole) | 1.1:1 | Reduces unreacted thiazole |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves bond angles and confirms regioselectivity in heterocyclic systems (e.g., thiadiazole derivatives in ). For this compound, single-crystal diffraction can validate the indole-thiazole linkage .
- NMR Spectroscopy : H and C NMR identify protons and carbons in the indole (e.g., NH at δ 10–12 ppm) and thiazole (C2-amine at δ 6–7 ppm) moieties .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 258.08) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and optimize synthesis of this compound?
Methodological Answer: The ICReDD framework () integrates quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to:
- Screen reaction pathways : Identify low-energy routes for cyclization and condensation .
- Predict byproducts : Simulate side reactions (e.g., dimerization of indole precursors) using reaction path search algorithms .
- Optimize conditions : Machine learning models trained on experimental data (e.g., from ) recommend solvent systems or catalysts (e.g., NaOAc vs. KOAc) .
Q. How can researchers resolve contradictions in reported biological activity data for thiazole-indole hybrids?
Methodological Answer: Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., methyl vs. phenyl groups) alter binding affinities. shows that fluorophenyl derivatives (e.g., compound 9b) exhibit higher activity than bromophenyl analogs due to electronegativity differences .
- Assay variability : Standardize protocols (e.g., IC measurement against a common enzyme) and use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) .
- Computational validation : Molecular docking (as in ) correlates activity with binding poses in target proteins (e.g., kinase inhibitors) .
Q. What strategies improve yield in multi-step syntheses involving thiazole and indole moieties?
Methodological Answer:
- Intermediate purification : Column chromatography after each step removes impurities (e.g., unreacted 3-formylindole) that hinder subsequent reactions .
- Protecting groups : Use Boc or Fmoc groups on the indole NH to prevent unwanted nucleophilic attacks during thiazole formation .
- Catalytic systems : highlights Pd-catalyzed cross-coupling for late-stage functionalization (e.g., introducing aryl groups to thiazole) .
Q. How do steric and electronic effects influence the reactivity of this compound in further derivatization?
Methodological Answer:
- Steric effects : The 2-methyl group on indole hinders electrophilic substitution at C3, directing reactions to the thiazole’s C5 position (e.g., bromination) .
- Electronic effects : The electron-rich thiazole-2-amine facilitates nucleophilic aromatic substitution (e.g., with nitro groups, as in ) or Suzuki-Miyaura coupling .
Q. What advanced separation technologies are suitable for isolating this compound from complex reaction mixtures?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts .
- Membrane filtration : Nanofiltration (MWCO 300–500 Da) concentrates the compound while removing salts and small impurities .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with variations in indole (e.g., 5-methoxy substitution) or thiazole (e.g., replacing NH with NHR groups) .
- Pharmacophore mapping : Use docking studies (e.g., in ) to identify critical interactions (e.g., hydrogen bonding with the thiazole NH) .
- Biological testing : Compare IC values across analogs in enzyme assays (e.g., kinase inhibition) to quantify SAR trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
